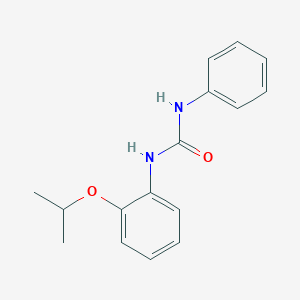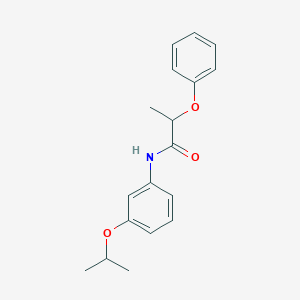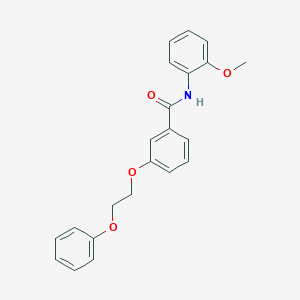![molecular formula C18H20N2O2 B268345 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268345.png)
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Scientific Research Applications
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biological activities and has potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the production of inflammatory cytokines. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may also interact with cell signaling pathways to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in cancer cell growth. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has advantages and limitations for lab experiments. Its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for biochemical and pharmacological studies. However, its potential therapeutic applications have not been fully explored, and further studies are needed to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new synthesis methods and analogs of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. The synthesis method of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been optimized to yield high purity and yield of the compound.
properties
Product Name |
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ARFNPZQVFUJNLV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)

![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268273.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)